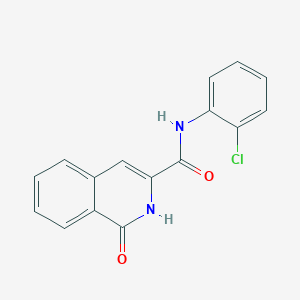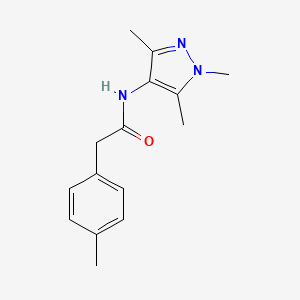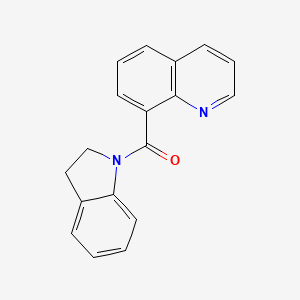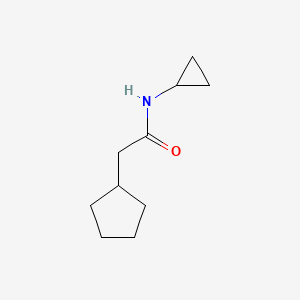![molecular formula C15H16ClN3O B7472854 [1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472854.png)
[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone, also known as CPP or CPP-115, is a compound that has been extensively studied in the field of neuroscience. It is a potent inhibitor of the enzyme called gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating the excitability of neurons in the central nervous system. The inhibition of GABA transaminase by CPP-115 leads to an increase in the levels of GABA in the brain, which has been shown to have a number of beneficial effects.
Mécanisme D'action
[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone-115 works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. This leads to an increase in the levels of GABA, which has an inhibitory effect on the activity of neurons in the central nervous system. This inhibition of neuronal activity has been linked to the beneficial effects of [1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone-115, such as reducing anxiety and preventing seizures.
Biochemical and physiological effects:
The increase in GABA levels in the brain caused by [1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone-115 has a number of biochemical and physiological effects. GABA is an inhibitory neurotransmitter that regulates the excitability of neurons in the central nervous system. The increase in GABA levels caused by [1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone-115 leads to a reduction in neuronal activity, which has been shown to reduce anxiety, improve cognitive function, and prevent seizures.
Avantages Et Limitations Des Expériences En Laboratoire
[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone-115 has a number of advantages for lab experiments, such as its high potency and selectivity for GABA transaminase. However, it also has limitations, such as its relatively short half-life and the need for specialized equipment and expertise to handle the compound safely.
Orientations Futures
There are a number of future directions for research on [1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone-115. One area of interest is its potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is its potential as a treatment for anxiety disorders, as it has been shown to reduce anxiety in animal models. Additionally, further research is needed to fully understand the biochemical and physiological effects of [1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone-115 and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of [1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone-115 involves a multi-step process that begins with the reaction of 2-chlorobenzyl chloride with pyrazole in the presence of a base such as potassium carbonate. This reaction leads to the formation of 1-(2-chlorophenyl)pyrazole, which is then reacted with pyrrolidine in the presence of a reducing agent such as lithium aluminum hydride to yield [1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone.
Applications De Recherche Scientifique
[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone-115 has been extensively studied in the field of neuroscience for its potential therapeutic applications. It has been shown to increase the levels of GABA in the brain, which has been linked to a number of beneficial effects such as reducing anxiety, improving cognitive function, and preventing seizures. [1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone-115 has also been studied as a potential treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
[1-[(2-chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c16-14-6-2-1-5-12(14)10-19-11-13(9-17-19)15(20)18-7-3-4-8-18/h1-2,5-6,9,11H,3-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAOFPJERHKSLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(N=C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Fluorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7472771.png)
![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7472782.png)



![(3R,7aS)-N-[5-[(2-bromophenyl)methyl]-1,3-thiazol-2-yl]-7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7472800.png)







